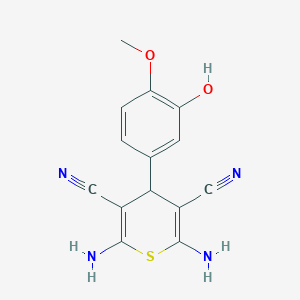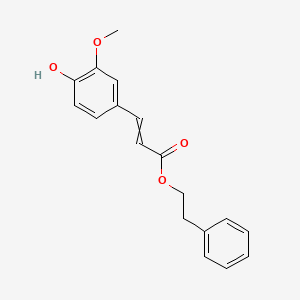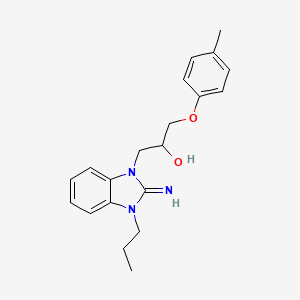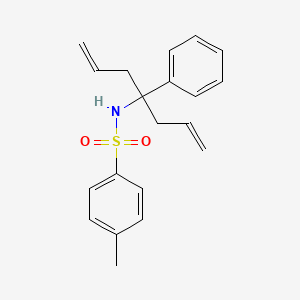![molecular formula C19H20ClNO4 B12457014 2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B12457014.png)
2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid is an organic compound with a complex structure that includes a tert-butylphenoxy group, an acetylamino group, and a chlorobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid typically involves the acylation of 4-tert-butylphenol with acetyl chloride, followed by the reaction with 4-chlorobenzoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or phenols.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylphenoxyacetic acid
- 4-tert-Butylphenoxyacetyl chloride
- 4-tert-Butylphenoxybutanoic acid
Uniqueness
2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylphenoxy group enhances its lipophilicity, while the acetylamino and chlorobenzoic acid moieties contribute to its potential as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C19H20ClNO4 |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
2-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,3)12-4-7-14(8-5-12)25-11-17(22)21-16-10-13(20)6-9-15(16)18(23)24/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
ZEWUBIZMADSXAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B12456938.png)
![6-chloro-4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B12456955.png)

![2-(morpholin-4-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B12456963.png)

![2-(naphthalen-1-yloxy)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12456968.png)
![4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B12456972.png)
![5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione](/img/structure/B12456975.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide](/img/structure/B12456985.png)


![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12457000.png)

